molecular formula C5H2Br3IN2 B2441061 2,4,6-Tribromo-5-iodopyridin-3-amine CAS No. 2376726-52-0

2,4,6-Tribromo-5-iodopyridin-3-amine

Cat. No. B2441061
M. Wt: 456.701
InChI Key: ZUASAOHTZLMTGP-UHFFFAOYSA-N
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Description

“2,4,6-Tribromo-5-iodopyridin-3-amine” is a chemical compound with the CAS Number: 2376726-52-0 . It has a molecular weight of 456.7 and its IUPAC name is 2,4,6-tribromo-5-iodopyridin-3-amine . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Catalysis

2,4,6-Tribromo-5-iodopyridin-3-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 2-aminopyridines, which are structurally related to 2,4,6-tribromo-5-iodopyridin-3-amine, is of great significance due to their biological and chemical importance. For instance, reactions involving dibromopyridines and various amines have been shown to yield high-yield bromopyridine-2-amines, which are crucial substrates for subsequent cross-coupling reactions. The use of specific catalysts, such as dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, has been highlighted for the efficient cross-coupling of bromopyridine-2-amines with different reagents, demonstrating the compound's role in facilitating complex organic synthesis through catalysis (Bolliger, Oberholzer, & Frech, 2011).

Chemiluminescence Studies

2,4,6-Tribromo-5-iodopyridin-3-amine's structural analogs have been utilized in chemiluminescence studies. Research has explored the use of tris(2,2'-bipyridyl)ruthenium(III) as a chemiluminescent reagent in flow streams, offering insights into the chemical properties and potential applications of related compounds in analytical chemistry. The comparative evaluation of different approaches to generate the reactive oxidation state of the reagent and its interaction with analytes such as amino acids and amines sheds light on the practical applications of 2,4,6-tribromo-5-iodopyridin-3-amine derivatives in sensitive detection methods (Lee & Nieman, 1995).

Photocatalytic Properties

The role of structure-directing agents (SDAs) in influencing the crystal and electronic structures, as well as the properties of iodoplumbate hybrids, has been studied, highlighting the potential of 2,4,6-tribromo-5-iodopyridin-3-amine and its derivatives in photocatalytic applications. The introduction of various SDAs, including aliphatic amines and aromatic compounds, into iodoplumbates has led to the formation of hybrids with distinct structural features and photocatalytic capabilities under visible light irradiation. This research underscores the compound's relevance in the development of new materials with environmental and industrial applications (Liu et al., 2015).

properties

IUPAC Name

2,4,6-tribromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3IN2/c6-1-2(9)4(7)11-5(8)3(1)10/h10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASAOHTZLMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-5-iodopyridin-3-amine

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